4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(2-Phenyl-4-quinazolinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Phenyl-4-quinazolinyl)phenylboronic acid.
Reduction: 4-(2-Phenyl-4-quinazolinyl)phenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester in the Suzuki-Miyaura cross-coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quinazolinyl group.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Contains a diphenylamino group instead of the quinazolinyl group.
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Contains a hydroxymethyl group instead of the quinazolinyl group .
Uniqueness
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the quinazolinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C26H25BN2O2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-16-14-18(15-17-20)23-21-12-8-9-13-22(21)28-24(29-23)19-10-6-5-7-11-19/h5-17H,1-4H3 |
InChI Key |
ZHJSQFXICRKJQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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